molecular formula C23H16N4O4 B5714763 (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 2-PHENYLQUINOLINE-4-CARBOXYLATE

(Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 2-PHENYLQUINOLINE-4-CARBOXYLATE

Cat. No.: B5714763
M. Wt: 412.4 g/mol
InChI Key: LLKJPXNAMOFFSS-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 2-PHENYLQUINOLINE-4-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with amino and nitrophenyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 2-PHENYLQUINOLINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with (Z)-[amino(4-nitrophenyl)methylidene]amine under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 2-PHENYLQUINOLINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 2-PHENYLQUINOLINE-4-CARBOXYLATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the quinoline core’s ability to emit light upon excitation. It is also investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new diagnostic tools and therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and cancer.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties allow for the creation of vibrant and stable colors, making it valuable in the textile and printing industries.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 2-PHENYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The quinoline core is known to intercalate with DNA, disrupting replication and transcription processes, which is a key mechanism in its potential anticancer activity. Additionally, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species that contribute to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-phenylquinoline-3-carbonitrile: Similar in structure but with a carbonitrile group instead of the carboxylate group.

    2-Amino-4-(4-nitrophenyl)quinoline-3-carbonitrile: Contains both the nitrophenyl and carbonitrile groups, similar to the target compound but with different functional groups.

    4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A related compound with a methoxyphenyl group instead of the nitrophenyl group.

Uniqueness

(Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 2-PHENYLQUINOLINE-4-CARBOXYLATE is unique due to the combination of its quinoline core and the specific functional groups attached to it. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O4/c24-22(16-10-12-17(13-11-16)27(29)30)26-31-23(28)19-14-21(15-6-2-1-3-7-15)25-20-9-5-4-8-18(19)20/h1-14H,(H2,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKJPXNAMOFFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)ON=C(C4=CC=C(C=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O/N=C(/C4=CC=C(C=C4)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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